

Physical and chemical properties of 2-Naphthylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthylamine

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2-Naphthylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthylamine (2-NA) is an aromatic amine of significant historical and toxicological interest. Formerly utilized in the synthesis of azo dyes and rubber antioxidants, its production and use have been drastically curtailed due to its classification as a potent human carcinogen. [1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **2-Naphthylamine**, its synthesis, and its metabolic activation pathway leading to carcinogenesis. Detailed experimental protocols for its characterization and analysis are also presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

2-Naphthylamine is a colorless to reddish crystalline solid that darkens upon exposure to air and light due to oxidation. [2][3] It is sparingly soluble in cold water but demonstrates greater solubility in hot water and various organic solvents. [2][4]

Tabulated Physical and Chemical Data

The key physical and chemical properties of **2-Naphthylamine** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **2-Naphthylamine**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ N	[1]
Molecular Weight	143.19 g/mol	[1]
Appearance	White to reddish crystals/flakes	[1][2]
Odor	Faint, aromatic	[3]
Melting Point	111-113 °C	[1][2]
Boiling Point	306 °C	[1][2]
Density	1.061 g/cm ³ at 25 °C	[1]
Vapor Pressure	1 mmHg at 107 °C	[5]
pKa (of conjugate acid)	4.16 at 25 °C	[4][6]
log P (Octanol/Water Partition Coefficient)	2.25	[7]

Table 2: Solubility of **2-Naphthylamine**

Solvent	Solubility	Reference(s)
Cold Water	<0.1 g/100 mL at 22 °C	[1][4]
Hot Water	Soluble	[2][8]
Ethanol	Soluble	[2][8]
Diethyl Ether	Soluble	[2][8]
Benzene	Soluble	[2]

Spectral Data

The spectral characteristics of **2-Naphthylamine** are crucial for its identification and quantification.

Table 3: Spectral Properties of **2-Naphthylamine**

Spectral Data Type	Key Peaks/Values	Reference(s)
UV-Vis (in Ethanol)	λ_{max} : 236 nm, 280 nm, 292 nm, 340 nm	[2]
Infrared (IR)	Major peaks indicative of aromatic C-H and N-H stretching and bending.	[9][10]
^1H NMR (in CDCl_3)	Chemical shifts are observed for aromatic and amine protons.	[11]
^{13}C NMR (in Acetone- D_6)	Chemical shifts are observed for the ten carbon atoms of the naphthalene ring.	[12]
Mass Spectrometry (MS)	Intense peaks at m/z 143 (M^+), 115.	[2]

Chemical Properties and Reactivity

2-Naphthylamine exhibits typical reactions of an aromatic amine. It can undergo oxidation, reduction, and electrophilic substitution reactions.

- **Oxidation:** Exposure to air and light causes oxidation, leading to a reddish-purple discoloration.[3] Oxidation with reagents like hypochlorite or lead dioxide yields dibenzophenazine.[3]
- **Reduction:** Reduction with sodium in amyl alcohol results in the formation of tetrahydro- β -naphthylamine, which has properties characteristic of aliphatic amines.[5][13]

- Electrophilic Substitution: Halogenation and other electrophilic substitution reactions occur primarily at the 1-position. However, if the amino group is protonated, substitution is directed to the 5- and 8-positions.[3]
- Diazotization: The amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate in the synthesis of various naphthalene derivatives, including azo dyes.[2]

Synthesis of 2-Naphthylamine

The primary industrial method for the synthesis of **2-Naphthylamine** is the Bucherer reaction.[5][14] This reaction involves heating 2-naphthol with an aqueous solution of ammonia and sodium bisulfite.[15][16] The reaction is reversible, and its mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic substitution by ammonia.[15]

A laboratory-scale synthesis can also be achieved by heating 2-naphthol with ammonium zinc chloride at 200-210 °C.[5][13]

Toxicology and Carcinogenicity

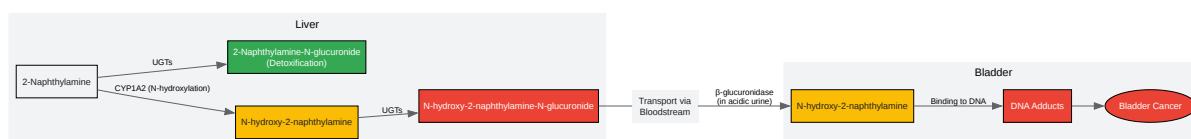
2-Naphthylamine is a well-established human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][17] Epidemiological studies have unequivocally linked occupational exposure to **2-Naphthylamine** with an increased risk of urinary bladder cancer.[8][11] It is also found in tobacco smoke, contributing to the risk of bladder cancer in smokers.[5][13]

Metabolic Activation Pathway

The carcinogenicity of **2-Naphthylamine** is not due to the compound itself but rather to its metabolic activation products. The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions.

The initial and critical step is the N-hydroxylation of **2-Naphthylamine** by cytochrome P450 enzymes (primarily CYP1A2) to form N-hydroxy-**2-naphthylamine**. [3][17] This intermediate can then be detoxified through conjugation with glucuronic acid or sulfate. However, the N-hydroxy-**2-naphthylamine**-N-glucuronide conjugate can be transported to the bladder, where the acidic environment and the presence of β -glucuronidase can cleave the glucuronide,

releasing the reactive N-hydroxy-**2-naphthylamine**.^[8] This reactive metabolite can then form DNA adducts, leading to mutations and the initiation of cancer.^{[3][17][18]}



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Caption: Metabolic activation of **2-Naphthylamine** leading to bladder cancer.

Experimental Protocols

The following are generalized protocols for key experiments involving **2-Naphthylamine**. Note: **2-Naphthylamine** is a known human carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a designated area.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.

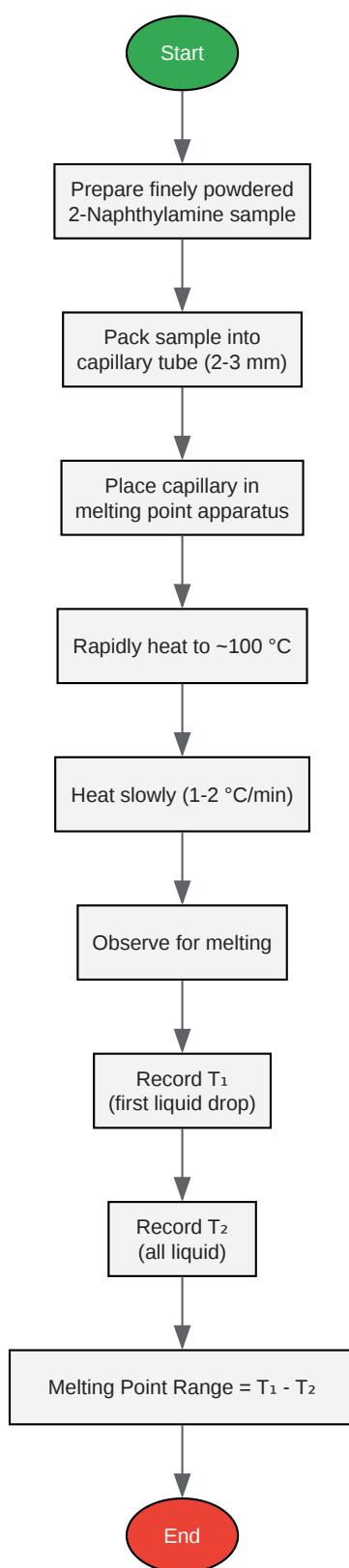
Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **2-Naphthylamine**
- Spatula

- Mortar and pestle (optional)

Procedure:

- Ensure the **2-Naphthylamine** sample is a fine powder. If necessary, gently crush the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (111-113 °C).
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- A pure compound will have a sharp melting range of 1-2 °C. A broader melting range indicates the presence of impurities.^{[4][5][17]}



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Caption: Workflow for determining the melting point of **2-Naphthylamine**.

Recrystallization for Purification

Objective: To purify a solid compound based on differences in solubility between the compound and its impurities in a given solvent.

Materials:

- Crude **2-Naphthylamine**
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Selected recrystallization solvent (e.g., ethanol, hot water)
- Ice bath

Procedure:

- Solvent Selection: Choose a solvent in which **2-Naphthylamine** is soluble at high temperatures but insoluble or sparingly soluble at low temperatures. Ethanol or hot water are suitable candidates.^{[2][8]}
- Dissolution: Place the crude **2-Naphthylamine** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.^{[6][15]}

GC-MS Analysis

Objective: To separate and identify **2-Naphthylamine** in a sample.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation: Prepare a standard solution of **2-Naphthylamine** in a suitable solvent like methanol.^[19]
- GC Parameters (example):
 - Injection Port Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 160 °C at a specified rate.^[19]
- MS Parameters (example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230 °C
 - Scan Range: 50-350 amu^[19]

- Analysis: Inject the sample into the GC. The retention time of the peak corresponding to **2-Naphthylamine** can be used for identification by comparison with a standard. The mass spectrum of the peak can be compared to a library spectrum for confirmation. The characteristic m/z values for **2-Naphthylamine** are 143 (molecular ion) and 115.[2]

Conclusion

2-Naphthylamine remains a compound of significant interest to the scientific community, primarily due to its well-documented carcinogenic properties. A thorough understanding of its physical and chemical characteristics, reactivity, and metabolic fate is crucial for toxicological assessments and for the development of strategies to mitigate its harmful effects. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals working with or studying this important aromatic amine.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Naphthylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018577#physical-and-chemical-properties-of-2-naphthylamine]

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